2,3,3-Trichloroprop-2-enyl 6-(prop-2-enylcarbamoyl)cyclohex-3-ene-1-carboxylate
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Overview
Description
2,3,3-Trichloroprop-2-enyl 6-(prop-2-enylcarbamoyl)cyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trichloroprop-2-enyl 6-(prop-2-enylcarbamoyl)cyclohex-3-ene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the trichloropropenyl group, and the attachment of the prop-2-enylcarbamoyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trichloroprop-2-enyl 6-(prop-2-enylcarbamoyl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The trichloropropenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,3,3-Trichloroprop-2-enyl 6-(prop-2-enylcarbamoyl)cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,3-Trichloroprop-2-enyl 6-(prop-2-enylcarbamoyl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The trichloropropenyl group can interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The prop-2-enylcarbamoyl group may also play a role in binding to specific receptors or enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2,3,3-Trichloroprop-2-enyl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
- 2,3,3-Trichloro-2-propen-1-yl 6-(phenylcarbamoyl)-3-cyclohexene-1-carboxylate
Uniqueness
2,3,3-Trichloroprop-2-enyl 6-(prop-2-enylcarbamoyl)cyclohex-3-ene-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,3,3-trichloroprop-2-enyl 6-(prop-2-enylcarbamoyl)cyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl3NO3/c1-2-7-18-13(19)9-5-3-4-6-10(9)14(20)21-8-11(15)12(16)17/h2-4,9-10H,1,5-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQGGNDQUQDCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CC=CCC1C(=O)OCC(=C(Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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